2,5-Diazabicyclo[2.2.2]octane-3,6-dione

Crystal Engineering Supramolecular Chemistry Chirality

Researchers requiring precise stereochemical control face unpredictable assembly with flexible scaffolds. DBO provides a validated solution via its rigid C₂-symmetric core and persistent R₂²(8) H-bonding motif. • Racemate forms infinite heterochiral zig-zag chains; pure enantiomer yields discrete cyclic tetramer • 91% yield at 36.6 g scale N-benzylation • Consistent supramolecular synthon validated across multiple crystal structures

Molecular Formula C6H8N2O2
Molecular Weight 140.14 g/mol
CAS No. 1004-98-4
Cat. No. B178026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Diazabicyclo[2.2.2]octane-3,6-dione
CAS1004-98-4
Synonyms2,5-Diazabicyclo[2.2.2]octane-3,6-dione
Molecular FormulaC6H8N2O2
Molecular Weight140.14 g/mol
Structural Identifiers
SMILESC1CC2C(=O)NC1C(=O)N2
InChIInChI=1S/C6H8N2O2/c9-5-3-1-2-4(8-5)6(10)7-3/h3-4H,1-2H2,(H,7,10)(H,8,9)
InChIKeyPPSCFPAFAMAAHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Diazabicyclo[2.2.2]octane-3,6-dione: Procurement & Differentiation


2,5-Diazabicyclo[2.2.2]octane-3,6-dione (DBO, CAS 1004-98-4) is a C₂-symmetric bicyclic bis-lactam featuring a rigid bicyclo[2.2.2]octane framework with two bridgehead nitrogen atoms and two carbonyl groups [1]. This compound is distinguished from other bicyclic systems by its precisely constrained geometry and its well-documented, stereochemistry-dependent supramolecular self-assembly behavior in the solid state, which is a key differentiator for applications in crystal engineering [2]. As a chiral building block, it is widely utilized in synthetic chemistry for constructing conformationally restricted peptidomimetics and as a precursor to complex bioactive molecules [3].

1 Chirality-directed supramolecular assembly studies
2 Conformationally restricted peptidomimetic scaffold
3 Crystal engineering with predictable H-bonded synthons

Why DBO Cannot Be Replaced by Generic Analogs


Simple substitution with other diazabicyclic compounds like DABCO (1,4-diazabicyclo[2.2.2]octane) or monocyclic 2,5-diketopiperazines (DKPs) is not scientifically valid for applications requiring precise stereochemical or supramolecular control. Unlike the tertiary amine DABCO, which lacks carbonyl hydrogen-bonding functionality, 2,5-diazabicyclo[2.2.2]octane-3,6-dione contains two cis-amide groups that engage in a robust and predictable R₂²(8) hydrogen-bonding motif [1]. Furthermore, its rigid, chiral C₂-symmetric bicyclic scaffold provides a specific spatial orientation of these hydrogen-bonding vectors, enabling the stereospecific self-assembly observed in its crystal structures [2]. This unique combination of conformational constraint and directional H-bonding governs its utility as a functional building block and is not replicated by conformationally flexible or achiral alternatives [3].

Target (DBO)
Substitute (analog) may shift
Cis-amide H-bond donors enable persistent R₂²(8) motif
DABCO lacks H-bond donor capacity; supramolecular assembly may not transfer
Rigid C₂-symmetric bicyclo[2.2.2]octane pre-organizes geometry
Monocyclic DKPs are flexible; conformational pre-organization may not replicate

DBO Quantitative Differentiation Evidence


Stereospecific H-Bonding Networks

The solid-state architecture of 2,5-diazabicyclo[2.2.2]octane-3,6-dione is directly dictated by its stereochemistry, a differentiation not observed in its achiral analogs or monocyclic 2,5-diketopiperazines. X-ray crystallography reveals that the racemic mixture (±)-1 self-assembles into an infinite heterochiral zig-zag chain, whereas the pure enantiomer (−)-1 forms a discrete cyclic tetrameric structure [1]. This represents a quantifiable difference in supramolecular outcome directly linked to the compound's stereochemistry, a feature absent in DABCO or simple diketopiperazines.

Stereospecific assembly
Head-to-head
(±)-1: infinite chain; (−)-1: discrete tetramer
vs. DKP dimer; DABCO no network
Reported stereochemistry-dependent architecture
XRD of resolved enantiomer vs racemate
Crystal Engineering Supramolecular Chemistry Chirality

Selective Methanolysis by Steric Control

The selective acidic methanolysis of a specific lactam group within the 2,5-diazabicyclo[2.2.2]octane-3,6-dione system is a key step for generating 4-amino-6-oxo-2-piperidinecarboxylate (APC) β-turn mimics [1]. This selectivity is primarily governed by steric hindrance from substituents at the 1- and 4-bridgehead positions and the secondary or tertiary nature of the lactam moieties. In contrast, monocyclic 2,5-diketopiperazines (DKPs) undergo symmetrical cleavage under similar conditions, yielding a different product distribution. This differential reactivity allows for the controlled, stepwise functionalization of the bicyclic scaffold, a synthetic advantage not available with simpler diketopiperazine comparators.

Selective methanolysis
Class-level
Selective cleavage of one lactam
DKPs give symmetrical cleavage
Supports asymmetric functionalization context
Acid-catalyzed methanolysis, 2D NMR
Organic Synthesis Lactam Chemistry Peptidomimetics

Conformational Restriction for Peptidomimetics

The rigid 2,5-diazabicyclo[2.2.2]octane-3,6-dione framework enforces a highly specific spatial orientation of its functional groups. This contrasts sharply with the conformational flexibility of monocyclic 2,5-diketopiperazines or linear diamides. While direct quantitative comparison of binding affinities for a specific target is beyond the scope of this analysis, the class-level inference from numerous studies on conformationally restricted peptidomimetics demonstrates that such rigid scaffolds can significantly improve target selectivity and metabolic stability [1]. The 2,5-diazabicyclo[2.2.2]octane-3,6-dione core has been specifically employed as a β-turn mimic, a motif critical for protein-protein interactions, leveraging its pre-organized geometry to present pharmacophores in a defined, biologically relevant conformation [1].

Conformational constraint
Class-level
Rigid bicyclo[2.2.2]octane framework
vs. flexible DKP / linear diamide
Reported to support pre-organized geometry
Modeling and NMR conformational analysis
Medicinal Chemistry Peptidomimetics Conformational Analysis

Chirality-Directed Co-Crystallization

Derivatives of 2,5-diazabicyclo[2.2.2]octane-3,6-dione exhibit a unique 'chirality-directed co-crystallization' phenomenon. For example, when configurationally opposite dialkyl 2,5-diazabicyclo[2.2.2]octane-3,6-dione-1,4-dicarboxylates are mixed, they preferentially form a heterochiral co-crystal rather than separating into enantiopure domains [1]. This behavior is in stark contrast to the typical spontaneous resolution observed for many chiral organic molecules. This specific intermolecular recognition is a direct consequence of the robust and persistent R₂²(8) hydrogen-bonded tape motif formed by the cis-amide groups of the DBO scaffold [1], a feature not present in non-lactam-containing bicyclic amines like DABCO.

Co-crystallization
Head-to-head
Heterochiral co-crystal preferred
vs. typical spontaneous resolution
Supports chirality-controlled solid forms
Co-crystallization, X-ray crystallography
Crystal Engineering Chiral Resolution Co-crystallization

High-Yield Derivatization Route

A patented synthesis procedure demonstrates the high-yield, scalable derivatization of 2,5-diazabicyclo[2.2.2]octane-3,6-dione. Treatment of 36.6 g (0.262 mol) of the dione with NaH in DMF followed by benzyl chloride yields the N,N'-dibenzylated derivative in 91% yield as colorless needles (mp 168-170°C) . This high efficiency for a key functionalization step is a quantifiable advantage for procurement in process chemistry. While other bis-lactams may undergo similar alkylations, the reported yield and purity for this specific transformation on this scaffold provide a validated benchmark that minimizes the risk of unexpected low yields or difficult purifications during scale-up.

N-Benzylation yield
Data to verify
91% yield
36.6 g scale, NaH/DMF
Supports process scalability review
Documented protocol; independent verification needed
Process Chemistry Synthetic Methodology Alkylation

Persistent H-Bonded Tape Motif

The 2,5-diazabicyclo[2.2.2]octane-3,6-dione scaffold reliably directs the formation of a specific, persistent R₂²(8) hydrogen-bonded tape motif in the solid state [1]. This is a quantifiable structural outcome observed across multiple derivatives. For example, in the crystal structures of various racemic dialkyl 2,5-diazabicyclo[2.2.2]octane-3,6-dione-1,4-dicarboxylates, this heterochiral H-bonded zigzag tape is a persistent and stable feature [1]. This robustness contrasts with the more variable and less predictable H-bonding patterns of flexible molecules or those with competing H-bond donors/acceptors. The ability of this scaffold to act as a 'supramolecular synthon' for a specific 1D tape is a key, verifiable differentiator for procurement in materials science applications.

H-bond tape persistence
Cross-study comparable
Persistent R₂²(8) motif across derivatives
vs. variable patterns in flexible diamides
Reported supramolecular synthon robustness
Multiple derivative XRD data
Crystal Engineering Supramolecular Synthon Hydrogen Bonding

DBO Validated Application Scenarios


Stereospecific H-Bonded Architectures

For research groups focused on supramolecular chemistry and crystal engineering, the procurement of 2,5-diazabicyclo[2.2.2]octane-3,6-dione is justified for constructing materials where the macroscopic structure is directly programmed by molecular chirality. As evidenced by X-ray crystallography, the racemic compound self-assembles into an infinite heterochiral zig-zag chain, while the pure enantiomer forms a discrete cyclic tetramer [1]. This unique property, which is not shared by simpler diketopiperazines or DABCO, allows for the rational design of solid-state materials with predetermined H-bonded networks.

Conformationally Restricted Peptidomimetics

Medicinal chemists designing β-turn mimics or other conformationally restricted bioactive compounds should prioritize 2,5-diazabicyclo[2.2.2]octane-3,6-dione as a core scaffold. Its rigid bicyclic framework pre-organizes functional groups into a specific spatial orientation [1]. Furthermore, the demonstrated ability to selectively functionalize the core via acid-catalyzed methanolysis provides a clear synthetic advantage over monocyclic 2,5-diketopiperazines, enabling the asymmetric introduction of diversity elements required for structure-activity relationship (SAR) studies [2].

Robust Supramolecular Synthons

Researchers developing new crystalline materials or porous frameworks should consider 2,5-diazabicyclo[2.2.2]octane-3,6-dione derivatives as reliable 'supramolecular synthons'. Cross-study analysis of multiple crystal structures confirms that the R₂²(8) hydrogen-bonded tape motif is a persistent and stable feature, providing a predictable 1D building block for crystal engineering [1]. This robustness in generating a specific structural motif is a key procurement differentiator compared to other, more unpredictable, hydrogen-bonding scaffolds.

Scalable Derivative Synthesis

Process chemists seeking a scalable route to functionalized 2,5-diazabicyclo[2.2.2]octane-3,6-diones can rely on established, high-yielding protocols. A documented procedure for N-benzylation on a 36.6 g scale proceeds with a 91% yield, providing a validated starting point for the production of diverse building block libraries [1]. This benchmark reduces the uncertainty and development time associated with scaling up reactions on this core scaffold, offering a quantifiable advantage for procurement decisions.

Application
Selection Property
Validation Focus
Supramolecular architecture design
Stereochemistry-dependent assembly
Solid-state architecture validation
Peptidomimetic scaffold design
Conformational restriction
Selective functionalization & SAR
Supramolecular synthon design
Persistent H-bond tape motif
Crystal structure predictability
Scalable derivative synthesis
Validated high-yield protocol
Process reproducibility & yield

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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